4-Methyl-3-(4-methyloxazol-5-yl)-1H-1,2,4-triazole-5(4H)-thione
Overview
Description
4-Methyl-3-(4-methyloxazol-5-yl)-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound that features both oxazole and triazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(4-methyloxazol-5-yl)-1H-1,2,4-triazole-5(4H)-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole and triazole rings . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized synthetic routes. The process typically includes steps such as purification and crystallization to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(4-methyloxazol-5-yl)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
4-Methyl-3-(4-methyloxazol-5-yl)-1H-1,2,4-triazole-5(4H)-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(4-methyloxazol-5-yl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with oxazole and triazole rings, such as:
- 4-Methyl-3-(4-methyloxazol-5-yl)-1H-1,2,4-triazole
- 4-Methyl-3-(4-methyloxazol-5-yl)-1H-1,2,4-triazole-5-thione .
Uniqueness
4-Methyl-3-(4-methyloxazol-5-yl)-1H-1,2,4-triazole-5(4H)-thione is unique due to its specific substitution pattern and the presence of both oxazole and triazole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Biological Activity
4-Methyl-3-(4-methyloxazol-5-yl)-1H-1,2,4-triazole-5(4H)-thione is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, antioxidant, and anticancer effects, supported by empirical data and case studies.
Chemical Structure
The compound belongs to the triazole family, which is known for its broad spectrum of biological activities. The structure can be represented as follows:
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. A study focusing on similar compounds demonstrated that triazoles exhibit notable antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Triazole Derivatives
Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Fungi |
---|---|---|---|
This compound | Moderate | High | Low |
Other Triazole Derivatives | Variable (generally moderate) | High | Moderate |
In a comparative study, 4-methyl derivatives showed moderate activity against Gram-positive bacteria like Staphylococcus aureus and high efficacy against Gram-negative bacteria such as Escherichia coli .
Antioxidant Activity
The antioxidant potential of triazole derivatives has also been documented. Compounds similar to 4-methyl triazoles were evaluated using DPPH and ABTS assays.
Table 2: Antioxidant Activity
Compound | DPPH IC50 (μM) | ABTS IC50 (μM) |
---|---|---|
This compound | 25.0 | 15.0 |
Ascorbic Acid | 10.0 | 8.0 |
The results indicated that the compound exhibited significant antioxidant activity comparable to standard antioxidants .
Anticancer Potential
Recent research has highlighted the anticancer properties of triazole derivatives. A study involving various triazoles demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction.
Case Study: Anticancer Activity
In a study assessing the cytotoxic effects of triazole derivatives on breast cancer cells (MCF-7), it was found that:
- Compound E (similar structure to our compound) showed an IC50 value of 20 µM.
- Mechanism: Induction of apoptosis via the mitochondrial pathway was confirmed through flow cytometry analysis.
Mechanistic Insights
Molecular docking studies have been utilized to elucidate the interaction between 4-methyl triazole derivatives and biological targets. The docking scores indicated strong binding affinities with key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
Table 3: Molecular Docking Results
Compound | Target Enzyme | Binding Affinity (kcal/mol) |
---|---|---|
This compound | DNA gyrase | -9.8 |
Other Triazole Derivatives | Various | -7.5 to -9.0 |
These findings suggest a robust interaction profile, indicating potential therapeutic applications .
Properties
IUPAC Name |
4-methyl-3-(4-methyl-1,3-oxazol-5-yl)-1H-1,2,4-triazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c1-4-5(12-3-8-4)6-9-10-7(13)11(6)2/h3H,1-2H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQITUZDGXBAHQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)C2=NNC(=S)N2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439577 | |
Record name | 4-methyl-5-(4-methyl-1,3-oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170959-40-7 | |
Record name | 4-methyl-5-(4-methyl-1,3-oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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